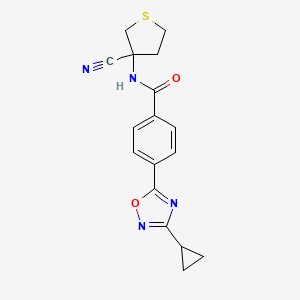
N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide, also known as compound 1, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized by a group of researchers from the University of California, San Francisco in 2015. Since then, several studies have been conducted to investigate the compound's synthesis method, mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. The N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer and neurodegenerative diseases. It has also been shown to inhibit the activity of the nuclear factor kappa B (NF-kB) pathway, which is involved in inflammation and immune response.
生化学的および生理学的効果
Compound 1 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. The N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide has also been found to have a low toxicity profile, with no significant adverse effects reported in animal studies.
実験室実験の利点と制限
One of the main advantages of using N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1 in lab experiments is its potential therapeutic applications in various fields of medicine. The N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide has been shown to have a wide range of effects on cellular processes, making it a promising candidate for drug development. However, one of the limitations of using N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1 in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1, including:
1. Investigation of the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide's efficacy in clinical trials for various diseases, including cancer, inflammation, and neurological disorders.
2. Development of more efficient synthesis methods to improve the yield and purity of the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide.
3. Identification of the specific enzymes and signaling pathways targeted by N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1, to better understand its mechanism of action.
4. Investigation of the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide's potential side effects and toxicity profile in humans.
5. Development of novel formulations or delivery methods to improve the solubility and bioavailability of the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide.
In conclusion, N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1 is a novel small molecule N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide that has gained attention in the scientific community due to its potential therapeutic applications in various fields of medicine. The N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide's synthesis method, mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide's therapeutic potential and to develop more efficient and effective formulations for its use in clinical settings.
合成法
The synthesis of N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1 involves a multistep process that includes the reaction of 3-cyanothiolane with 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the coupling of the resulting intermediate with 4-aminobenzoyl chloride. The final product is obtained after purification by column chromatography. The yield of the synthesis process is reported to be around 30%.
科学的研究の応用
Compound 1 has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, by inducing apoptosis and inhibiting cell proliferation. In inflammation research, N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 1 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, the N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c18-9-17(7-8-24-10-17)20-15(22)12-3-5-13(6-4-12)16-19-14(21-23-16)11-1-2-11/h3-6,11H,1-2,7-8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWROBFOGKCPOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=C(C=C3)C(=O)NC4(CCSC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

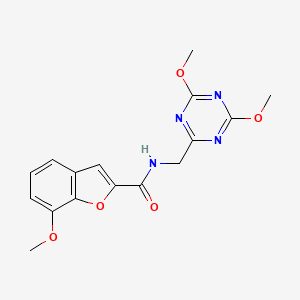
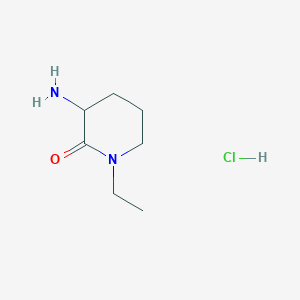
![N-tert-butyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2734744.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734746.png)
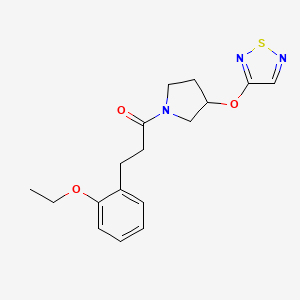
![2-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2734748.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2734749.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2734751.png)


![5-((3-fluoro-4-methylphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2734760.png)
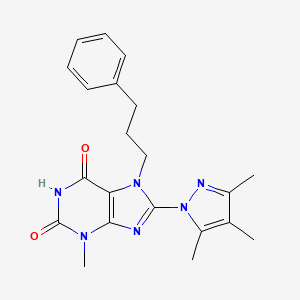
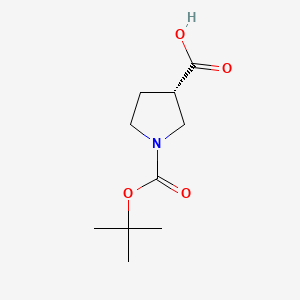
![6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734763.png)